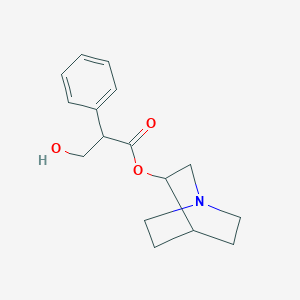
3-Quinuclidinyl tropate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidinyl tropate, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Bridged-Ring - Quinuclidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Research
3-Quinuclidinyl tropate is primarily utilized in pharmacological studies to investigate muscarinic acetylcholine receptors (mAChRs). It serves as a radiolabeled ligand in binding assays to assess receptor density and distribution in various tissues.
Binding Affinity Studies
- Muscarinic Receptor Binding : Research indicates that QNB exhibits high affinity for mAChRs, making it a valuable tool for studying cholinergic signaling pathways. For instance, Zvirblis and Kondritzer demonstrated that QNB binds more avidly to mAChRs in brain tissues compared to atropine, highlighting its utility in receptor quantification and mapping .
- In Vivo Studies : In animal models, QNB has been used to evaluate the effects of cholinergic antagonists on behavior and cognition. The compound's ability to induce cognitive deficits has been leveraged to study neurodegenerative diseases like Alzheimer's .
Behavioral Research
QNB is employed in behavioral research to model cognitive impairment and assess potential treatments for memory disorders.
Cognitive Deficit Induction
- Animal Models : In studies involving the Morris Water Maze, QNB administration resulted in disorientation and increased escape latency in rats, indicating its effectiveness in inducing cognitive deficits . This model is crucial for testing novel acetylcholinesterase inhibitors aimed at improving cognitive function.
- Comparative Studies : Research comparing QNB with other anticholinergics has shown that it can effectively mimic the cognitive impairments associated with Alzheimer's disease, providing insights into the mechanisms underlying memory loss .
Military Applications
Historically, this compound has been studied as a potential incapacitating agent due to its powerful anticholinergic properties.
Incapacitating Agent
- Military Research : During the Cold War, QNB was investigated for its potential use as a non-lethal incapacitating agent. Its low effective dose and long-lasting effects made it a candidate for military applications . Although stockpiles have been destroyed, understanding its effects remains relevant for assessing risks associated with chemical agents.
- Behavioral Effects : The unpredictable behavioral effects of QNB have raised concerns about its use in warfare, leading to discussions on ethical implications and safety measures .
Analytical Chemistry
QNB is also utilized in analytical chemistry for various applications.
Liquid Chromatography
- Analytical Techniques : The compound has been used as an analyte in liquid chromatography with tandem mass spectrometry (LC-MS/MS), facilitating the detection and quantification of cholinergic substances in biological samples .
Data Summary
属性
CAS 编号 |
165260-55-9 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C16H21NO3/c18-11-14(12-4-2-1-3-5-12)16(19)20-15-10-17-8-6-13(15)7-9-17/h1-5,13-15,18H,6-11H2 |
InChI 键 |
UAOWRURGPHRVET-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
规范 SMILES |
C1CN2CCC1C(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Key on ui other cas no. |
165260-55-9 |
同义词 |
3-quinuclidinyl tropate 3-quinuclidinyl tropate, (R)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,R*)-isomer 3-quinuclidinyl tropate, (S)-(R*,S*)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















